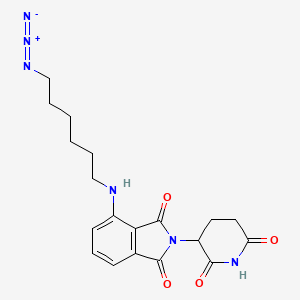

Pomalidomide 4'-alkylC6-azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pomalidomide 4’-alkylC6-azide is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand. This compound is designed to facilitate the recruitment of CRBN protein and is used in the formation of PROTAC (Proteolysis Targeting Chimeras). It is a functionalized cereblon ligand that incorporates an E3 ligase ligand plus an alkylC6 linker with a terminal azide ready for conjugation to a target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide 4’-alkylC6-azide involves multiple steps. One method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .

Industrial Production Methods

Industrial production methods for Pomalidomide and its derivatives, including Pomalidomide 4’-alkylC6-azide, often involve continuous flow synthesis. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The continuous flow approach typically involves 3-4 steps and yields around 38-47% overall .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide 4’-alkylC6-azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Cycloaddition Reactions: It can also undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.

Major Products

The major products formed from these reactions are typically conjugates where the azide group has reacted with an alkyne or strained alkyne to form a triazole ring .

Scientific Research Applications

Pomalidomide 4’-alkylC6-azide is primarily used in the development of PROTACs, which are a novel class of therapeutic agents that target proteins for degradation. These compounds have applications in:

Chemistry: Used as a building block for synthesizing PROTACs.

Biology: Facilitates the study of protein function and degradation pathways.

Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.

Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

Pomalidomide 4’-alkylC6-azide exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound is designed to attach to a protein through a linker, enabling the formation of PROTAC, which brings the target protein and the E3 ligase into proximity, leading to the degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Pomalidomide: The parent compound, used as an immunomodulatory agent.

Lenalidomide: Another thalidomide analogue with similar immunomodulatory properties.

Thalidomide: The original compound from which Pomalidomide and Lenalidomide are derived

Uniqueness

Pomalidomide 4’-alkylC6-azide is unique due to its functionalized azide group, which allows for the formation of PROTACs. This feature enables the targeted degradation of specific proteins, making it a valuable tool in drug development and therapeutic applications .

Biological Activity

Pomalidomide 4'-alkylC6-azide is a novel compound derived from the immunomodulatory drug pomalidomide, specifically designed for targeted protein degradation research through the PROTAC (Proteolysis Targeting Chimeras) platform. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, particularly in the treatment of hematological malignancies such as multiple myeloma.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C19H22N6O4 |

| Molecular Weight | 398.42 g/mol |

| CAS Number | 2375555-72-7 |

| Purity | ≥95% (HPLC) |

| Storage Conditions | -20°C |

The compound features a cereblon ligand linked via an alkyl chain to an azide group, facilitating conjugation with target proteins for enhanced specificity in degradation pathways .

Pomalidomide and its derivatives, including 4'-alkylC6-azide, exert their effects primarily through the modulation of the cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of specific target proteins involved in cell proliferation and survival pathways. The mechanism can be summarized as follows:

- Binding to Cereblon : The compound binds to cereblon, a critical component of the ubiquitin-proteasome system.

- Target Protein Recruitment : It recruits target proteins for ubiquitination.

- Degradation : Ubiquitinated proteins are directed to the proteasome for degradation, effectively reducing their levels within the cell.

This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth and increased apoptosis in malignant cells .

Biological Activity

Research indicates that this compound exhibits significant biological activity in various cellular models. Key findings include:

- Inhibition of Tumor Growth : In vitro studies demonstrate that compounds like Pomalidomide can inhibit the proliferation of multiple myeloma cells by targeting IKZF1 and other survival factors.

- Synergistic Effects with Other Therapies : When combined with other agents such as dexamethasone or bortezomib, Pomalidomide enhances therapeutic efficacy, leading to improved patient outcomes in clinical settings .

Case Studies

Several clinical case studies highlight the effectiveness of pomalidomide-based therapies:

- Case Study 1 : A patient with relapsed/refractory multiple myeloma treated with pomalidomide achieved a very good partial response (VGPR) after dose adjustments were made due to initial cytopenias. This underscores the importance of monitoring and managing adverse effects while maximizing therapeutic benefits .

- Case Study 2 : Another patient who had previously relapsed on lenalidomide maintenance was successfully treated with pomalidomide, leading to remission. This exemplifies the potential of pomalidomide derivatives in overcoming resistance to prior therapies .

Future Directions

The development of this compound opens avenues for further research into PROTAC technology and its applications in oncology. The ability to selectively degrade target proteins offers a promising strategy for treating cancers that are resistant to traditional therapies.

Properties

Molecular Formula |

C19H22N6O4 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

4-(6-azidohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H22N6O4/c20-24-22-11-4-2-1-3-10-21-13-7-5-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)23-17(14)27/h5-7,14,21H,1-4,8-11H2,(H,23,26,27) |

InChI Key |

HIFBXUYLIWPOBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.